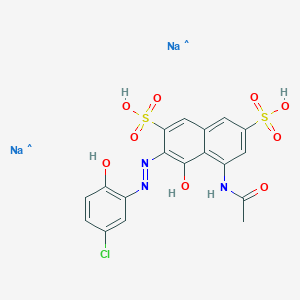
Mordant Blue 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Mordant Blue 18 is synthesized through a series of chemical reactions involving the coupling of 4-chloro-2-aminophenol with N-acetyl-4-amino-1-naphthol-3,6-disulfonic acid . The reaction conditions typically involve acidic or basic environments to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mordant Blue 18 undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mordant Blue 18 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Mordant Blue 18 involves its ability to form stable complexes with metal ions, which then bind to the fibers or tissues being dyed . The dye interacts with the molecular targets through electrostatic interactions, van der Waals forces, and hydrophobic bonding . This results in the formation of a stable dye-metal-fiber complex, ensuring the dye’s adherence and colorfastness .
Comparison with Similar Compounds
Mordant Blue 18 can be compared with other similar mordant dyes, such as Mordant Blue 9 and Mordant Blue 3 . While all these dyes share similar applications in textile dyeing and histological staining, this compound is unique due to its specific chemical structure, which provides distinct color properties and stability . Other similar compounds include:
Mordant Blue 9: Known for its use in textile dyeing and wastewater treatment.
Mordant Blue 3: Used in various industrial applications, including dyeing and printing.
This compound stands out for its excellent solubility in organic solvents and its ability to form stable complexes with metal ions, making it a preferred choice in many applications .
Biological Activity
Mordant Blue 18, also known as C.I. This compound or C.I. 18090, is a synthetic dye belonging to the azo dye class. Its chemical formula is C18H12ClN3Na2O9S2 with a molecular weight of 559.87 g/mol. This compound is primarily utilized in textile dyeing and has garnered attention for its biological activities, particularly in antimicrobial properties and potential environmental impacts.
| Property | Value |
|---|---|
| Molecular Formula | C18H12ClN3Na2O9S2 |
| Molecular Weight | 559.87 g/mol |
| CAS Number | 6844-73-1 |
| Color | Red light navy blue |
| Solubility | Soluble in water, slightly soluble in alcohol; forms dark blue in concentrated sulfuric acid |
Biological Activity
Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. The dye's effectiveness is enhanced when used with mordants, which can improve the fixation of the dye on fabrics and increase its antibacterial properties. For instance, studies have shown that fabrics dyed with this compound have demonstrated antibacterial activity, suggesting potential applications in medical textiles and protective clothing .
Toxicological Concerns:
Despite its utility, there are concerns regarding the toxicity of this compound. Studies have reported that exposure to azo dyes can lead to various health issues, including skin irritation and potential carcinogenic effects. The Concise International Chemical Assessment Document (CICAD) highlights that long-term exposure to certain azo dyes may pose risks for genotoxicity and reproductive toxicity .
Environmental Impact:
The environmental implications of this compound are also significant. As a synthetic dye, it contributes to water pollution when discharged from textile manufacturing processes. Efforts are being made to develop effective degradation methods for azo dyes, including Fenton's reagent and other advanced oxidation processes, which can help mitigate their environmental impact .
Case Studies
-
Antimicrobial Efficacy Study:
A study conducted by Maqbool et al. (2019) demonstrated that cotton fabrics dyed with extracts containing this compound showed enhanced antibacterial activity against E. coli. The addition of mordants not only improved color fastness but also significantly increased the antimicrobial properties of the dyed fabrics . -
Toxicological Assessment:
Research outlined in CICAD documents assessed the toxicological profile of this compound, noting potential acute effects such as skin irritation and long-term risks associated with inhalation and dermal exposure. The findings suggest a need for careful handling and regulation of this compound in industrial applications . -
Environmental Degradation Study:
A recent study focused on the degradation of Mordant Blue dyes using Fenton-activated processes showed promising results in reducing dye concentration in wastewater. This method offers a viable solution for treating effluents from textile industries, thereby minimizing environmental contamination .
Properties
Molecular Formula |
C18H14ClN3Na2O9S2 |
|---|---|
Molecular Weight |
561.9 g/mol |
InChI |
InChI=1S/C18H14ClN3O9S2.2Na/c1-8(23)20-13-7-11(32(26,27)28)4-9-5-15(33(29,30)31)17(18(25)16(9)13)22-21-12-6-10(19)2-3-14(12)24;;/h2-7,24-25H,1H3,(H,20,23)(H,26,27,28)(H,29,30,31);; |
InChI Key |
OAXLSOFKPRYCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C(C=CC(=C3)Cl)O)S(=O)(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















